2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
Description
The compound 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one features a 1,3,4-oxadiazole core substituted at position 5 with a 3-chlorophenyl group and at position 2 with a sulfanyl (-S-) linker connected to a piperidinyl ethanone moiety. This scaffold is structurally similar to bioactive oxadiazole derivatives reported in anticancer, antifungal, and enzyme inhibition studies .
Properties
IUPAC Name |
2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c16-12-6-4-5-11(9-12)14-17-18-15(21-14)22-10-13(20)19-7-2-1-3-8-19/h4-6,9H,1-3,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVOFGRTYRMDKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with carbon disulfide and an appropriate base, followed by cyclization with an oxidizing agent.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate amines and aldehydes.
Final Coupling: The final step involves coupling the oxadiazole and piperidine moieties through a sulfanyl linkage, typically using thiolating agents and appropriate coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring or the chlorophenyl group, potentially leading to the formation of amines or dechlorinated products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, or various halogenating agents can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, dechlorinated products.
Substitution: Various substituted derivatives depending on the specific reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory, antibacterial, and anticancer properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with different biological targets.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The chlorophenyl group can enhance the compound’s binding affinity and specificity, while the piperidine moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Key Observations:
- Anticancer Activity : Derivatives with pyrimidinylthio propyl substituents (e.g., 4a–g) demonstrated cytotoxicity dependent on aryl group substitution . The target compound’s 3-chlorophenyl group may enhance lipophilicity and membrane permeability compared to 4-substituted analogs.
- Antifungal Activity : Hybrids incorporating thiadiazole (e.g., 6e) showed ergosterol biosynthesis inhibition, a mechanism absent in purely oxadiazole-based compounds like the target .
- Substituent Effects: Electron-withdrawing groups (e.g., -NO2 in 6e, -Cl in 11a) correlate with enhanced bioactivity in antifungal/anticancer contexts. The target’s 3-chlorophenyl group may offer steric or electronic advantages over 2- or 4-chloro isomers (e.g., C292-0107) .
Physicochemical and Spectral Properties
- IR/NMR Trends : All compounds show characteristic peaks for C=O (1650–1750 cm⁻¹), C=N (1500–1600 cm⁻¹), and aromatic C-H (3000–3100 cm⁻¹) . The target compound’s piperidinyl group would introduce distinct aliphatic C-H stretches (~2850–2950 cm⁻¹).
- Molecular Weight : The target compound’s molecular weight is expected to be ~380–400 g/mol, intermediate between smaller analogs (e.g., 11a at 361.8 g/mol) and bulkier hybrids (e.g., 6e at ~500 g/mol).
Biological Activity
The compound 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a member of the oxadiazole family, which has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 299.78 g/mol. The chemical structure features a piperidine ring and an oxadiazole moiety, which are known for contributing to various biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds containing oxadiazole and piperidine derivatives exhibit significant antimicrobial properties. Research has shown that similar compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| Compound A | Salmonella typhi | Strong | |
| Compound B | Bacillus subtilis | Moderate | |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound also shows potential as an enzyme inhibitor. In particular, derivatives with similar structures have been reported to exhibit strong inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. For instance, certain oxadiazole derivatives have demonstrated IC50 values as low as µM against urease .
Table 2: Enzyme Inhibition Data
| Compound | Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound D | Acetylcholinesterase | 157.31 | |
| Compound E | Urease | 2.14 | |
| Compound F | Butyrylcholinesterase | 46.42 |
The biological activity of this compound is thought to arise from its ability to interact with specific biological targets through various mechanisms:
- Binding Affinity : Docking studies suggest that the compound binds effectively to target proteins, influencing their function.
- Inhibition of Enzymatic Activity : The presence of the oxadiazole ring enhances the ability to inhibit enzymes critical for bacterial survival and proliferation.
- Interaction with Membrane Proteins : The piperidine moiety may facilitate interactions with membrane proteins, altering permeability and function.
Case Studies
A study published in the Brazilian Journal of Pharmaceutical Sciences synthesized various oxadiazole-piperidine derivatives and evaluated their biological activities. The results indicated that compounds with chlorophenyl substitutions exhibited enhanced antibacterial and enzyme inhibitory effects compared to their non-chlorinated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
